

# N-acetyl-3-bromo-4-methylaniline basic characterization

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## Compound of Interest

Compound Name:	<i>N</i> -(3-Bromo-4-methylphenyl)acetamide
CAS No.:	40371-61-7
Cat. No.:	B1365193

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An In-depth Technical Guide to the Basic Characterization of N-acetyl-3-bromo-4-methylaniline

## Authored by: Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and fundamental characterization of N-acetyl-3-bromo-4-methylaniline (CAS: 40371-61-7). Aimed at researchers, medicinal chemists, and process development scientists, this document details the necessary protocols and analytical methodologies to ensure the identity, purity, and structural integrity of this important chemical intermediate. The guide moves beyond simple procedural lists to explain the scientific rationale behind each step, establishing a self-validating workflow from precursor to fully characterized compound. Methodologies covered include chemical synthesis, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

## Introduction and Strategic Context

N-acetyl-3-bromo-4-methylaniline, also known as **N-(3-Bromo-4-methylphenyl)acetamide**, is a halogenated and acetylated aromatic amine.<sup>[1]</sup> Its structure, featuring a reactive bromine atom and an acetamido group, makes it a versatile building block in organic synthesis. Such intermediates are frequently utilized in the development of pharmaceuticals and other high-value chemical entities where precise molecular architecture is paramount.<sup>[2]</sup>

The rigorous characterization of such a compound is not merely an academic exercise; it is a critical checkpoint in any research and development pipeline. The presence of impurities or isomeric byproducts can have profound and often detrimental effects on subsequent reaction yields, biological activity, and overall project outcomes. This guide, therefore, presents a logical, multi-technique approach to characterization, ensuring that scientists can proceed with confidence in the quality of their material.

The workflow begins with a robust synthesis from its logical precursor, 3-bromo-4-methylaniline, followed by a suite of orthogonal analytical techniques designed to provide a holistic and unambiguous profile of the target molecule.

## Synthesis and Purification: A Controlled Approach

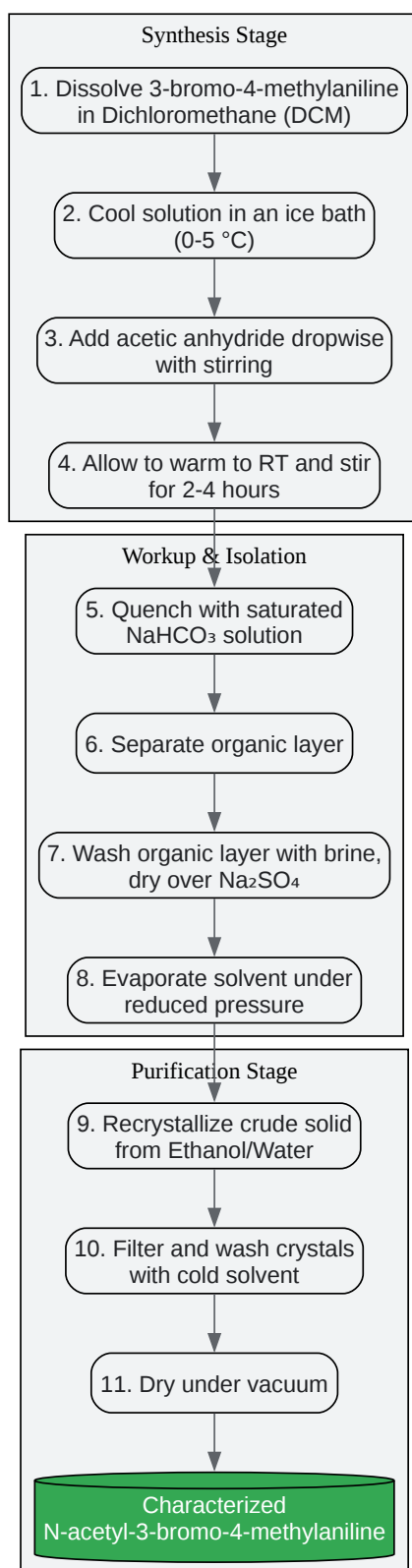
The most direct and efficient synthesis of N-acetyl-3-bromo-4-methylaniline is the N-acetylation of its primary amine precursor, 3-bromo-4-methylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

- **Reagent:** Acetic anhydride is selected as the acetylating agent due to its high reactivity, commercial availability, and the fact that its byproduct, acetic acid, is easily removed during workup.
- **Solvent:** A polar aprotic solvent like dichloromethane (DCM) or ethyl acetate is used to dissolve the starting aniline without participating in the reaction.
- **Catalyst/Base:** A mild base such as pyridine or triethylamine can be used to scavenge the acetic acid formed, driving the reaction to completion. However, for a relatively nucleophilic aniline, the reaction often proceeds efficiently without a catalyst.

- Purification: Recrystallization is the chosen method for purification. This technique is highly effective for removing minor impurities from a solid product, leveraging differences in solubility between the desired compound and contaminants at varying temperatures. A sharp melting point range post-recrystallization is a strong indicator of high purity.[3]

## Workflow for Synthesis and Purification



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Caption: Synthesis and purification workflow diagram.

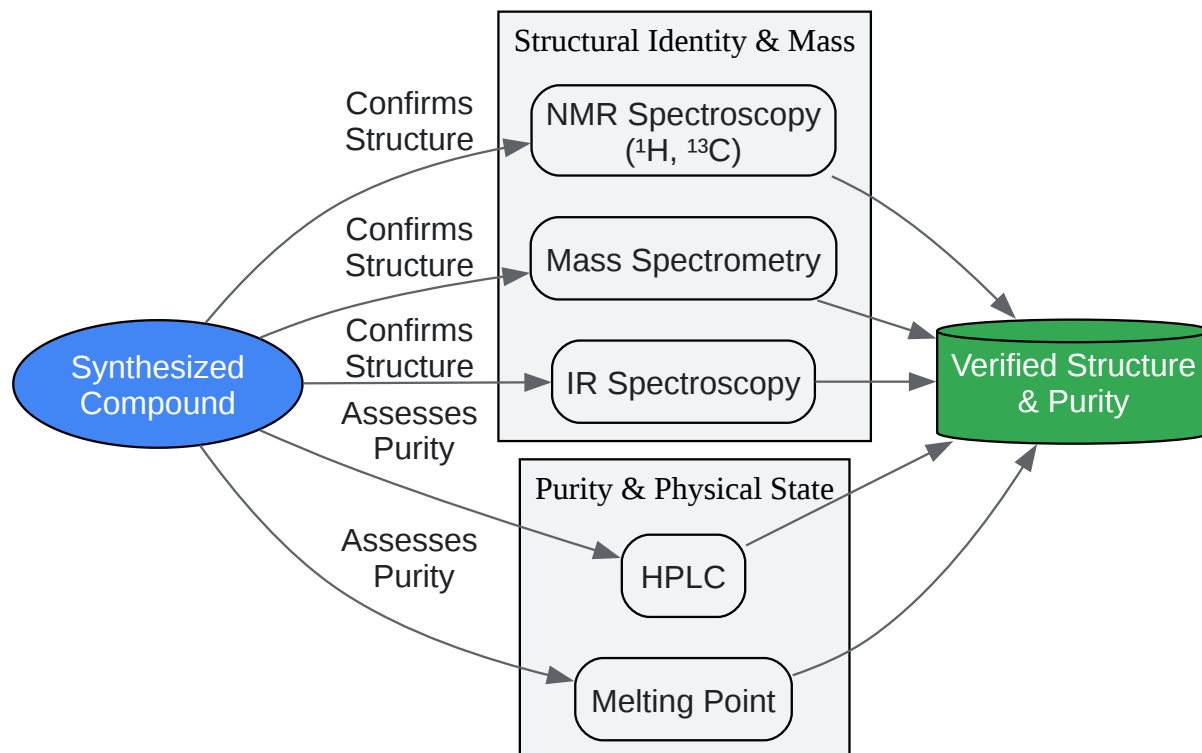
## Detailed Experimental Protocol: Synthesis

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-bromo-4-methylaniline (CAS: 7745-91-7) in dichloromethane (approx. 10 mL per gram of aniline).
- **Reagent Addition:** Cool the flask in an ice-water bath to 0-5 °C. Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution over 5-10 minutes.
- **Reaction:** Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to quench excess acetic anhydride and neutralize acetic acid.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure N-acetyl-3-bromo-4-methylaniline as a crystalline solid.<sup>[4]</sup>

## Comprehensive Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This ensures that the material's identity, structure, and purity are confirmed through orthogonal methods.

## Logical Framework for Characterization



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Caption: Orthogonal approach to molecular characterization.

## Molecular Weight and Formula Confirmation

Mass Spectrometry (MS): This technique provides a direct measurement of the molecular weight, offering definitive confirmation of the compound's elemental composition.

- Rationale: For N-acetyl-3-bromo-4-methylaniline, the key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio. Therefore, the molecular ion peak ( $M^+$ ) will appear as a doublet of nearly equal intensity, separated by 2 mass units.
- Protocol (Electrospray Ionization - ESI-MS):
  - Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

- Infuse the solution directly into the ESI source.
- Acquire the spectrum in positive ion mode. The protonated molecule  $[M+H]^+$  is expected.
- Expected Data:

Property	Expected Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO	[1]
Molecular Weight	228.09 g/mol	[1]
Monoisotopic Mass	226.99458 Da	[1]
Expected $[M+H]^+$	m/z 227.99 (for <sup>79</sup> Br) and 229.99 (for <sup>81</sup> Br)	Calculated

## Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.

- Rationale: <sup>1</sup>H NMR will confirm the number of different types of protons and their connectivity through spin-spin coupling. <sup>13</sup>C NMR will identify the number of unique carbon environments. The combination provides an unambiguous structural fingerprint.
- Protocol:
  - Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 400 MHz or higher spectrometer.
- Predicted Spectroscopic Data (<sup>1</sup>H and <sup>13</sup>C NMR):

Feature	Predicted $^1\text{H}$ NMR (in $\text{CDCl}_3$ )	Predicted $^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )
Acetyl ( $\text{CH}_3$ )	~2.2 ppm (singlet, 3H)	~24 ppm
Aromatic $\text{CH}_3$	~2.3 ppm (singlet, 3H)	~20 ppm
Aromatic H	~7.2-7.8 ppm (multiplets, 3H total)	~118-140 ppm (6 signals)
Amide (NH)	~7.5-8.0 ppm (broad singlet, 1H)	N/A
Carbonyl ( $\text{C}=\text{O}$ )	N/A	~168 ppm

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

- Rationale: The presence of the amide group is strongly indicated by characteristic absorptions for the N-H bond and the C=O bond.
- Protocol (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly on the ATR crystal.
  - Apply pressure to ensure good contact.
  - Acquire the spectrum, typically over  $4000\text{-}600\text{ cm}^{-1}$ .
- Predicted IR Absorption Bands:

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
Amide N-H	Stretch	3250-3300
Aromatic C-H	Stretch	3000-3100
Aliphatic C-H	Stretch	2850-3000
Amide C=O	Stretch (Amide I)	1660-1690
Amide N-H	Bend (Amide II)	1510-1550
Aromatic C=C	Stretch	1450-1600
C-Br	Stretch	500-650

## Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used to determine the purity of a compound by separating it from any potential impurities.

- Rationale: Based on the compound's calculated XLogP3 of 2.8, it is moderately nonpolar and well-suited for reversed-phase HPLC.[1] Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
- Protocol (Reversed-Phase HPLC):
  - Column: C18, 4.6 x 150 mm, 5 μm.
  - Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).
  - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.
  - Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

- Injection Volume: 10  $\mu$ L.

**Melting Point:** The melting point is a simple yet effective physical measurement that indicates purity.

- Rationale: A pure crystalline solid will melt over a narrow, sharp range. Impurities depress and broaden the melting range.
- Protocol:
  - Load a small amount of the dry, crystalline sample into a capillary tube.
  - Place the tube in a calibrated melting point apparatus.
  - Heat slowly (1-2  $^{\circ}$ C/min) near the expected melting point.
  - Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
- Literature Value: 102-104  $^{\circ}$ C.[4]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for N-acetyl-3-bromo-4-methylaniline is not widely available, prudent laboratory practice dictates handling it based on the known hazards of its precursor, 3-bromo-4-methylaniline.

- Potential Hazards (inferred from precursor):
  - Toxic if swallowed.[5]
  - Causes skin irritation.[5]
  - Causes serious eye irritation.[5]
  - May cause respiratory irritation.[5]
- Required Precautions:

- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
- Engineering Controls: Handle in a well-ventilated chemical fume hood.[8]
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5][8]
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

## Conclusion and Data Summary

The combination of synthesis, purification, and multi-faceted characterization described in this guide provides a robust and reliable workflow for N-acetyl-3-bromo-4-methylaniline. By following these protocols and understanding the rationale behind them, researchers can ensure the quality of their material, which is a foundational requirement for successful research and development.

## Consolidated Characterization Data

Parameter	Value
IUPAC Name	N-(3-bromo-4-methylphenyl)acetamide[1]
CAS Number	40371-61-7[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO[1]
Molecular Weight	228.09 g/mol [1]
Appearance	White to off-white crystalline solid[4]
Melting Point	102-104 °C[4]
MS (ESI+)	Expected [M+H] <sup>+</sup> at m/z 227.99/229.99
Key IR Bands (cm <sup>-1</sup> )	~3270 (N-H), ~1670 (C=O), ~1530 (N-H bend)
<sup>1</sup> H NMR (ppm)	Key signals: ~7.5-8.0 (NH), ~7.2-7.8 (Ar-H), ~2.3 (Ar-CH <sub>3</sub> ), ~2.2 (Ac-CH <sub>3</sub> )

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